N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15604522
InChI: InChI=1S/C18H14Cl2N2O3/c1-10-3-5-12(6-4-10)21(11(2)23)9-22-17(24)13-7-15(19)16(20)8-14(13)18(22)25/h3-8H,9H2,1-2H3
SMILES:
Molecular Formula: C18H14Cl2N2O3
Molecular Weight: 377.2 g/mol

N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide

CAS No.:

Cat. No.: VC15604522

Molecular Formula: C18H14Cl2N2O3

Molecular Weight: 377.2 g/mol

* For research use only. Not for human or veterinary use.

N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide -

Specification

Molecular Formula C18H14Cl2N2O3
Molecular Weight 377.2 g/mol
IUPAC Name N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C18H14Cl2N2O3/c1-10-3-5-12(6-4-10)21(11(2)23)9-22-17(24)13-7-15(19)16(20)8-14(13)18(22)25/h3-8H,9H2,1-2H3
Standard InChI Key TXDMNMQSGYEHTA-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N(CN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)C(=O)C

Introduction

N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a dichloroisoindole moiety and an acetamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications.

Synthesis and Chemical Behavior

The synthesis of N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide typically involves several key steps, although detailed synthesis protocols are not readily available in the public domain. The compound's chemical behavior can be understood through various reactions it may undergo, which are influenced by its functional groups.

Biological Activities and Applications

Compounds similar to N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide exhibit significant biological activities, including potential antitumor and antimicrobial properties. The unique combination of the dichloroisoindole moiety and acetamide functionality in this compound distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity towards certain targets.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-(5,6-Dichloroisoindolin)-N-(4-methylphenyl)acetamideContains similar isoindole coreAntitumor propertiesMore potent against specific cancer cell lines
N-(4-Methoxyphenyl)-acetamideSimple acetamide structureModerate antibacterial activityLacks complex isoindole structure
5-Chloro-N-(4-methylphenyl)-2-thiazolidinoneContains thiazolidinone ringAntimicrobial activityDifferent heterocyclic framework
N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamideDichloroisoindole and acetamide groupsPotential biological activitiesEnhanced specificity due to unique structure

Research Findings and Future Directions

Studies on the interactions of N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide with biological targets are crucial for understanding its mechanism of action. Further research is needed to explore its full potential in medicinal chemistry and to identify specific applications in fields such as oncology or infectious diseases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator